5-Bromo-6-(trifluoromethyl)picolinic acid
Overview
Description
5-Bromo-6-(trifluoromethyl)picolinic acid is a chemical compound with the molecular formula C7H3BrF3NO2 and a molecular weight of 270.00 g/mol . This compound is a derivative of picolinic acid, which is a pyridinecarboxylic acid.
Preparation Methods
The synthesis of 5-Bromo-6-(trifluoromethyl)picolinic acid typically involves the bromination and trifluoromethylation of picolinic acid derivatives. One common synthetic route includes the use of bromine and trifluoromethylating agents under controlled reaction conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Bromo-6-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Common reagents used in these reactions include bromine, trifluoromethylating agents, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Bromo-6-(trifluoromethyl)picolinic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The presence of bromine and trifluoromethyl groups allows it to bind to certain proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying molecular mechanisms and developing new therapeutic agents .
Comparison with Similar Compounds
5-Bromo-6-(trifluoromethyl)picolinic acid can be compared with other similar compounds such as:
6-(Trifluoromethyl)picolinic acid: Similar in structure but lacks the bromine atom.
Picolinic acid: The parent compound without the bromine and trifluoromethyl groups.
5-Bromopicolinic acid: Contains the bromine atom but lacks the trifluoromethyl group.
The uniqueness of this compound lies in the combination of both bromine and trifluoromethyl groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO2/c8-3-1-2-4(6(13)14)12-5(3)7(9,10)11/h1-2H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNHVRGSOXQQTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601216319 | |
Record name | 5-Bromo-6-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211541-06-8 | |
Record name | 5-Bromo-6-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211541-06-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-6-(trifluoromethyl)-2-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601216319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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